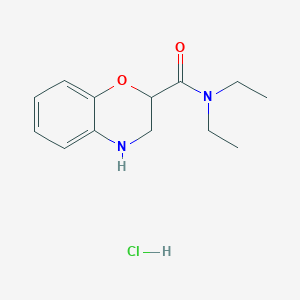
N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide, or 4-Chloro-4-cyanophenyl-tetrahydro-pyrazinecarboxamide (4-CPT-PZ), is a synthetic compound that has recently been studied for its potential applications in scientific research. 4-CPT-PZ is a small molecule that is structurally similar to a neurotransmitter and is known to interact with several different receptor sites in the brain. As a result, 4-CPT-PZ has been studied for its potential as a research tool for scientists to better understand the mechanisms of how neurotransmitters interact with their receptor sites.
Wissenschaftliche Forschungsanwendungen
1. Molecular Conformation and Hydrogen Bonding
The molecular structure of related compounds exhibits significant conformational features. For instance, certain hydrazinecarboxamide derivatives demonstrate a nearly planar N—N—C(O)—N unit, inclined at specific angles with attached benzene rings. Intriguingly, these molecules form dimers and chains through N—H⋯O and N—H⋯N hydrogen bonds, supplemented by π–π stacking interactions between benzene rings, indicating the potential for complex molecular interactions and stability (Kant et al., 2012). Additionally, other derivatives, like those containing the chlorophenyl moiety, also exhibit specific dihedral angles and molecular conformations stabilized by extensive intramolecular hydrogen bonds, highlighting the importance of molecular geometry in their stability and potential reactivity (Siddiqui et al., 2008).
Structural Modifications and SAR Studies
2. Exploration of SAR in Analogue Compounds
A detailed exploration of the structure-activity relationship (SAR) in analogue compounds of related structures has been conducted. This includes examining the effects of substituting alkyl hydrazines, amines, and hydroxyalkylamines of varying lengths for certain moieties. The research delves into probing proximity, steric requirements, and the impact of second nitrogen on receptor binding affinity, revealing the nuanced interplay between molecular structure and biological activity (Francisco et al., 2002).
Chemical Synthesis and Reactivity
3. Chemical Synthesis and Derivative Formation
Research has demonstrated the synthesis of various derivatives through reactions involving chlorophenyl-related compounds. For example, cyclization reactions and interactions with different hydrazines have led to the formation of a variety of derivatives such as tetrahydropyridine, dihydropyrazolone, and oxazole derivatives. These processes, often yielding good outcomes, are complemented by spectroscopic analysis to confirm the structures, indicating the chemical versatility and reactivity of these compounds (Anusevičius et al., 2014).
Crystallographic Insights
4. Crystal Structures and Conformational Dynamics
Crystallographic studies provide insights into the conformational dynamics and structural intricacies of related compounds. For instance, certain derivatives crystallize in specific space groups, exhibiting conformations like half-chair or boat, and feature intermolecular hydrogen bonds, underlining the significance of crystallography in understanding the structural nuances and potential interaction sites of these molecules (Wang et al., 2004).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-(4-cyanophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-15-3-5-16(6-4-15)21-18(24)23-11-9-22(10-12-23)17-7-1-14(13-20)2-8-17/h1-8H,9-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNQPGVIFLWJOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2451102.png)
![Methyl 2-(2-chlorophenyl)-2-[4-(2-methylsulfanylpyridine-3-carbonyl)piperazin-1-yl]acetate](/img/structure/B2451103.png)
![3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2451106.png)
![3-(1,3-Benzodioxol-5-yl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2451107.png)
![((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B2451110.png)
![3-(4-Fluorophenyl)-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2451111.png)


![methyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2451117.png)


![7-[(2-chlorophenyl)methyl]-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2451122.png)
![1-{4-[(Benzoyloxy)imino]-2,2,6,6-tetramethylpiperidino}-1-ethanone](/img/structure/B2451123.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2451124.png)